4-(S-Butylthiomethyl)phenylboronic acid, pinacol ester
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Overview
Description
4-(S-Butylthiomethyl)phenylboronic acid, pinacol ester is an organoboron compound with the molecular formula C17H27BO2S. It is a derivative of phenylboronic acid, where the boronic acid group is esterified with pinacol and the phenyl ring is substituted with a butylthiomethyl group. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
Boronic acids and their derivatives, including pinacol esters, are generally used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
The compound likely interacts with its targets through a process known as transmetalation, a key step in the Suzuki–Miyaura cross-coupling reaction . In this process, the boronic ester transfers an organoboron group to a metal catalyst, typically palladium . This reaction is facilitated by the presence of a base and occurs under mild, functional group tolerant conditions .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which this compound participates, is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The reaction allows for the formation of biaryl compounds, which are common structural motifs in many organic molecules, including pharmaceuticals and polymers .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of various organic compounds, including biaryl compounds .
Action Environment
The efficacy and stability of “4-(S-Butylthiomethyl)phenylboronic acid, pinacol ester” in the Suzuki–Miyaura reaction are influenced by several environmental factors. These include the presence of a base, the choice of solvent, and the temperature of the reaction . The compound is generally stable and environmentally benign .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(S-Butylthiomethyl)phenylboronic acid, pinacol ester typically involves the reaction of 4-(S-butylthiomethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .
Industrial Production Methods
The process may be optimized for higher yields and purity, and involve the use of continuous flow reactors to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(S-Butylthiomethyl)phenylboronic acid, pinacol ester primarily undergoes Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
4-(S-Butylthiomethyl)phenylboronic acid, pinacol ester is used in various scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid, pinacol ester: A simpler boronic ester without the butylthiomethyl substitution.
4-(Methylthio)phenylboronic acid, pinacol ester: Similar structure but with a methylthio group instead of butylthiomethyl.
Uniqueness
4-(S-Butylthiomethyl)phenylboronic acid, pinacol ester is unique due to the presence of the butylthiomethyl group, which can influence the electronic properties and reactivity of the compound. This substitution can enhance the compound’s utility in specific synthetic applications, particularly where steric and electronic effects are critical .
Properties
IUPAC Name |
2-[4-(butylsulfanylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BO2S/c1-6-7-12-21-13-14-8-10-15(11-9-14)18-19-16(2,3)17(4,5)20-18/h8-11H,6-7,12-13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNIPWUMKILTPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CSCCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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